Ditetradecyl azelate
Description
Ditetradecyl azelate (CAS 26719-41-5), also known as nonanedioic acid ditetradecyl ester, is a diester derived from azelaic acid (HOOC-(CH₂)₇-COOH) and two tetradecanol (C₁₄H₂₉OH) molecules. Its molecular formula is C₃₄H₆₆O₄, characterized by a long alkyl chain that imparts hydrophobic properties .
Properties
IUPAC Name |
ditetradecyl nonanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H72O4/c1-3-5-7-9-11-13-15-17-19-21-26-30-34-40-36(38)32-28-24-23-25-29-33-37(39)41-35-31-27-22-20-18-16-14-12-10-8-6-4-2/h3-35H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOFABKIKBXCRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)CCCCCCCC(=O)OCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H72O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70949533 | |
| Record name | Ditetradecyl nonanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70949533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
581.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26719-41-5 | |
| Record name | Nonanedioic acid, 1,9-ditetradecyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26719-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ditetradecyl azelate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026719415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ditetradecyl nonanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70949533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ditetradecyl azelate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.557 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Ditetradecyl azelate can be synthesized through the esterification of azelaic acid with tetradecanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of azelaic acid with tetradecanol in the presence of a suitable catalyst. The reaction mixture is heated to a specific temperature, and the water formed during the reaction is continuously removed. The resulting ester is then purified through distillation or other separation techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Ditetradecyl azelate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of this compound can yield the corresponding alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Azelaic acid and tetradecanoic acid.
Reduction: Tetradecanol and azelaic alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ditetradecyl azelate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other esters and polymers.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the production of lubricants, plasticizers, and surfactants.
Mechanism of Action
The mechanism of action of ditetradecyl azelate involves its interaction with cellular membranes and enzymes. The ester can modulate the fluidity of cell membranes, affecting various cellular processes. Additionally, it can inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of oxidative stress and inhibition of pro-inflammatory cytokines.
Comparison with Similar Compounds
Comparison with Similar Azelate Esters
The following table summarizes key structural, physical, and functional differences between ditetradecyl azelate and related compounds:
Key Findings:
Chain Length and Physical Behavior :
- Longer alkyl chains (e.g., ditetradecyl) enhance hydrophobicity and thermal stability, making them suitable for polymer applications. For example, poly(butylene azelate-co-butylene succinate) copolymers exhibit melting point depression and altered crystallization kinetics depending on azelate content .
- Shorter esters (e.g., diethyl azelate) are more volatile and detected in environmental samples, suggesting roles as metabolites or contaminants .
Chemical Differentiation :
- Lead azelate is distinguishable from lead stearate or palmitate via solid-state ²⁰⁷Pb NMR, with a unique chemical-shift tensor (isotropic shift: 1188 ppm vs. ~2130 ppm for stearate) .
Biological Relevance :
- Azelaic acid (the parent dicarboxylic acid) is implicated in metabolic disorders. For instance, decreased azelate levels correlate with opioid use disorder (OUD), while accumulation in fibrosis suggests medium-chain acyl-CoA dehydrogenase (MCAD) deficiency .
Biological Activity
Ditetradecyl azelate (DTA) is a long-chain fatty acid ester that has garnered interest due to its potential biological activities. This compound, with the chemical formula , is structurally related to azelaic acid and its esters, which are known for their various therapeutic effects. This article explores the biological activity of DTA, highlighting relevant research findings, case studies, and potential applications.
Chemical Structure and Properties
This compound is characterized by its long carbon chain, which influences its solubility and interaction with biological membranes. The structure can be represented as follows:
This unique structure allows DTA to exhibit properties similar to other fatty acid esters, making it a candidate for various biological applications.
2. Potential for Treating Loxoscelism
DTA has been explored for its potential in treating loxoscelism, a condition resulting from brown recluse spider bites. In vitro studies have shown that DEA can inhibit hemolysis caused by spider venom and reduce pain associated with envenomation. Similar mechanisms may apply to DTA, suggesting its utility in managing symptoms of loxoscelism .
Case Study: Treatment of Brown Recluse Spider Bite
A notable case involved a patient suffering from severe symptoms following a brown recluse spider bite. The administration of topical DEA led to significant improvement in pain and lesion healing within two weeks. This outcome supports the hypothesis that DTA could offer similar therapeutic benefits due to its structural similarities .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Phospholipase D (PLD) : Studies suggest that azelaic acid esters can inhibit PLD activity, which is involved in inflammatory responses.
- Reduction of Hemolysis : DTA may prevent hemolysis induced by specific venoms, providing a protective effect against tissue damage.
- Modulation of Lipid Metabolism : By influencing lipid profiles, DTA could help manage conditions related to metabolic syndrome.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing ditetradecyl azelate, and how can purity be validated?
- Methodological Answer : this compound is synthesized via esterification of azelaic acid with tetradecanol, typically using acid catalysts (e.g., sulfuric acid) under reflux. Post-synthesis, purification involves solvent extraction and vacuum distillation. Purity validation requires gas chromatography-mass spectrometry (GC-MS) for molecular identification and nuclear magnetic resonance (NMR) to confirm ester bond formation. Differential scanning calorimetry (DSC) can further assess thermal stability and phase transitions .
Q. How can researchers characterize the thermal and crystalline properties of this compound?
- Methodological Answer : Use DSC to determine melting points and crystallization behavior. X-ray diffraction (XRD) reveals crystalline lattice structures, while polarized optical microscopy (POM) visualizes spherulite formation. For amorphous phase analysis, dynamic mechanical analysis (DMA) quantifies glass transition temperatures (Tg) and viscoelastic properties. Ensure consistent cooling rates (e.g., 10°C/min) to avoid artifacts .
Q. What analytical techniques are optimal for detecting azelate derivatives in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is preferred for detecting azelate metabolites in plasma or tissue. Sample preparation involves solid-phase extraction (SPE) to isolate dicarboxylic acids. Isotopic labeling (e.g., deuterated azelate) improves quantification accuracy via internal standardization .
Advanced Research Questions
Q. How does the crystallization behavior of this compound differ in copolymer systems, and what drives phase segregation?
- Methodological Answer : In copolymers (e.g., azelate-succinate blends), XRD and small-angle X-ray scattering (SAXS) reveal preferential crystallization of specific units. For example, succinate units may dominate crystalline domains, while azelate enriches the amorphous phase. Computational modeling (e.g., molecular dynamics) predicts comonomer distribution. Experimental validation requires synchrotron-based XRD for high-resolution structural data .
Q. What metabolic pathways degrade this compound in mammalian systems, and how do peroxisomal vs. mitochondrial processes compete?
- Methodological Answer : Isotope tracing (e.g., ¹³C-labeled azelate) in perfused liver models shows peroxisomal β-oxidation dominates due to azelate's dicarboxylic structure. Mitochondrial uptake is limited by carnitine palmitoyltransferase (CPT) specificity. Metabolomic flux analysis quantifies acetyl-CoA yields from azelate degradation. Compare with shorter-chain dicarboxylates (e.g., glutarate) to identify pathway specificity .
Q. How can researchers resolve contradictions between theoretical predictions and experimental data for azelate-based polymer properties?
- Methodological Answer : Discrepancies in thermal properties (e.g., Tg vs. composition trends) may arise from unaccounted intermolecular interactions. Use Hansen solubility parameters to model polymer-solvent interactions. Validate with Fourier-transform infrared spectroscopy (FTIR) to detect hydrogen bonding. Statistical tools (e.g., ANOVA) identify significant deviations between theoretical and empirical datasets .
Q. What role does this compound play in lipid peroxidation, and how does it correlate with disease biomarkers?
- Methodological Answer : Azelate is a peroxidation byproduct of oleic acid. In cancer models, elevated azelate levels correlate with tumor incidence, likely due to increased fatty acid uptake. Use elastic net regression to identify azelate as a predictive biomarker in plasma metabolomics. Mechanistic studies require knock-out models (e.g., peroxisome-deficient mice) to confirm azelate accumulation pathways .
Data Analysis & Interpretation Guidelines
Q. How should researchers structure conflicting data on azelate’s role in metabolic health?
- Methodological Answer : Apply meta-analysis frameworks to reconcile contradictory studies. For example, subgroup analysis by species (e.g., rodent vs. human) or tissue type (e.g., liver vs. adipose). Use funnel plots to detect publication bias. Highlight limitations in existing methodologies (e.g., reliance on correlation rather than causal models) .
Q. What statistical methods are robust for analyzing azelate’s structure-property relationships in polymers?
- Methodological Answer : Multivariate regression models (e.g., partial least squares regression) correlate azelate content with mechanical properties (e.g., tensile strength). Principal component analysis (PCA) reduces dimensionality in thermal datasets (DSC, TGA). Machine learning (e.g., random forests) predicts crystallization kinetics from monomer ratios .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
